molecular formula C14H10Cl2N2O3S B2881668 (E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine CAS No. 383147-58-8

(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine

Cat. No.: B2881668
CAS No.: 383147-58-8
M. Wt: 357.21
InChI Key: DOQLDZCAHXRBIR-CAOOACKPSA-N
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Description

This compound is a Schiff base derivative featuring a nitro-substituted phenyl core, a (2,3-dichlorophenyl)sulfanyl substituent, and a methoxyamine group in the E-configuration. Its structure combines electron-withdrawing (nitro, dichloro) and electron-donating (methoxy) groups, creating a unique physicochemical profile. Such hybrids are often explored in medicinal and agrochemical research due to their ability to interact with enzymes or receptors .

Properties

IUPAC Name

(E)-1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-12(9)22-13-4-2-3-11(15)14(13)16/h2-8H,1H3/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLDZCAHXRBIR-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C16H15Cl2N3O2S and a molecular weight of approximately 357.2 g/mol . Its structure features a methoxy group, a sulfanyl moiety, and a nitrophenyl ring, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains including Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The compound's action includes inhibition of biofilm formation, which is critical in treating persistent infections caused by these pathogens .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cell Lines Tested : In vitro studies demonstrated cytotoxic effects against various human cancer cell lines, including leukemia and solid tumors. The compound showed promising results with GI50 values in the nanomolar range, indicating potent growth inhibition .
  • Mechanism of Action : The activity is attributed to its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells. This inhibition leads to apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating novel hybrid compounds, this compound was tested alongside other derivatives. The results indicated that this compound was among the most effective in inhibiting bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in infectious diseases .

Study 2: Anticancer Efficacy

Another study focused on the compound's effects on human tumor cell lines revealed that it significantly inhibited cell proliferation. The mechanism was linked to the disruption of folate metabolism within cancer cells, leading to increased rates of apoptosis .

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition
Staphylococcus aureus0.220.25Yes
Staphylococcus epidermidis0.240.26Yes

Table 2: Anticancer Activity Overview

Cell LineGI50 (nM)Mechanism of Action
CCRF-CEM (Leukemia)<10DHFR Inhibition
A431 (Carcinoma)<20Induction of Apoptosis

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s 2,3-dichlorophenylsulfanyl group distinguishes it from analogues with 2,6-dichloro (e.g., ) or 4-chloro (e.g., ) substitution. The ortho/meta-Cl arrangement may enhance steric hindrance and π-π stacking compared to para-substituted derivatives.
  • The 5-nitro group introduces strong electron-withdrawing effects, contrasting with trifluoromethylpyridinyl (electron-withdrawing) or methoxy (electron-donating) groups in analogues .

Physicochemical Properties

Comparative data on key properties:

Property Target Compound [(E)-2-[3-(Benzylsulfanyl)-6-methyl...]amine (E)-[(4-Chlorophenyl)methoxy]...
Density (g/cm³) ~1.4* (predicted) 1.38 1.3–1.5 (estimated)
Boiling Point (°C) ~600–620 (predicted) 611.3 580–630 (estimated)
pKa ~0.5–1.5 (nitro-driven) 1.27 1.5–2.0 (chloro/methoxy effects)
LogP ~3.8 (high lipophilicity) 4.1 3.5–4.0

*Predicted using group contribution methods.

Key Trends :

  • The nitro group lowers the pKa (increased acidity) compared to methoxy or trifluoromethyl analogues .
  • Dichlorophenylsulfanyl and nitro groups synergistically increase lipophilicity (LogP ~3.8), favoring membrane permeability but limiting aqueous solubility.

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